molecular formula C6H5Br2N3S B8810208 1-(2,6-Dibromopyridin-4-yl)thiourea

1-(2,6-Dibromopyridin-4-yl)thiourea

Cat. No.: B8810208
M. Wt: 311.00 g/mol
InChI Key: PAVKMURODQHTLD-UHFFFAOYSA-N
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Description

1-(2,6-Dibromopyridin-4-yl)thiourea is a halogenated thiourea derivative characterized by a pyridine ring substituted with bromine atoms at the 2- and 6-positions and a thiourea (-NH-CS-NH2) group at the 4-position. Its molecular formula is C₅H₄Br₂N₃S, with a molecular weight of 298.0 g/mol. The pyridine nitrogen and thiourea moiety may enable applications in catalysis, metal-organic frameworks, or medicinal chemistry.

Properties

Molecular Formula

C6H5Br2N3S

Molecular Weight

311.00 g/mol

IUPAC Name

(2,6-dibromopyridin-4-yl)thiourea

InChI

InChI=1S/C6H5Br2N3S/c7-4-1-3(10-6(9)12)2-5(8)11-4/h1-2H,(H3,9,10,11,12)

InChI Key

PAVKMURODQHTLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties based on substituent effects. Below is a comparative analysis of 1-(2,6-Dibromopyridin-4-yl)thiourea with three analogous compounds:

Table 1: Key Properties of Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Sources References
This compound C₅H₄Br₂N₃S 298.0 2,6-Dibromopyridin-4-yl Discontinued (CymitQuimica)
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Perfluorophenyl, chiral cyclohexyl-DMA Specialty reagent (Kanto Reagents)
1-Naphthylthiourea (ANTU) C₁₁H₁₀N₂S 202.27 1-Naphthyl Rodenticide (historical/commercial use)

Structural and Electronic Differences

The pyridine ring’s nitrogen offers a lone pair for coordination, distinct from purely aromatic systems . Perfluorophenyl Thiourea (Kanto Reagents): The perfluorophenyl group is strongly electron-withdrawing, enhancing acidity of the thiourea NH protons. The chiral cyclohexyl-dimethylamino (DMA) substituent introduces stereochemical complexity, likely relevant in asymmetric catalysis or chiral recognition . 1-Naphthylthiourea (ANTU): The naphthyl group is lipophilic and bulky, contributing to ANTU’s historical use as a rodenticide. Its toxicity arises from metabolic conversion to reactive intermediates, unlike brominated or fluorinated analogs .

Molecular Weight and Solubility :

  • The brominated compound (298.0 g/mol) is lighter than the perfluorophenyl derivative (367.38 g/mol) but heavier than ANTU (202.27 g/mol). Bromine’s polarizability may improve solubility in polar aprotic solvents compared to the fluorinated analog.

Functional and Application-Based Differences

  • Coordination Chemistry : The pyridine-bromine-thiourea system in this compound could act as a polydentate ligand for transition metals (e.g., Cu, Pd), whereas the perfluorophenyl derivative’s electron-deficient aryl group may stabilize charge-transfer complexes .
  • Biological Activity: ANTU’s rodenticidal action contrasts with the untested bioactivity of the brominated compound.
  • Commercial Availability : The discontinued status of this compound suggests niche demand or synthetic challenges, unlike the commercially available Kanto Reagents’ thioureas .

Notes

  • The analysis synthesizes structural data and commercial information but highlights the need for experimental validation.
  • Discrepancies in availability (e.g., discontinued status vs. active sales of analogs) reflect market demand and synthetic accessibility .

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